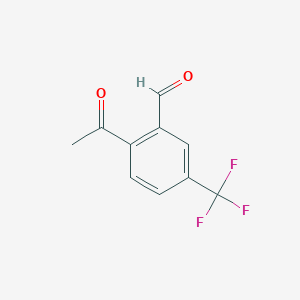

2-Acetyl-5-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

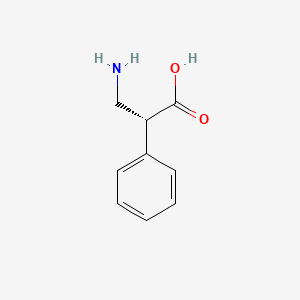

“2-Acetyl-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C10H7F3O2 . It has an average mass of 216.157 Da and a monoisotopic mass of 216.039810 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)c1ccccc1C=O . The InChI representation is 1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H . Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.32 g/mL at 25 °C and a refractive index (n20/D) of 1.466 .Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Acetyl-5-(trifluoromethyl)benzaldehyde is believed to be the cytochrome bc1 complex . This complex is a critical component of the mitochondrial electron transport chain, which plays a vital role in cellular respiration and energy production.

Mode of Action

This compound interacts with its target by inhibiting the function of the cytochrome bc1 complex . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell.

Biochemical Pathways

The inhibition of the cytochrome bc1 complex affects the mitochondrial electron transport chain . This chain is a series of protein complexes embedded in the mitochondrial membrane that transfers electrons from electron donors to electron acceptors via redox reactions. The disruption of this pathway can lead to a decrease in cellular energy production and potentially induce cell death.

Result of Action

The primary result of the action of this compound is the inhibition of mitochondrial electron transport . This inhibition disrupts the production of ATP, leading to energy depletion within the cell. Depending on the extent of this disruption, the cell may undergo apoptosis, or programmed cell death.

Propiedades

IUPAC Name |

2-acetyl-5-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-6(15)9-3-2-8(10(11,12)13)4-7(9)5-14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQHFISLPHRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)

![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)

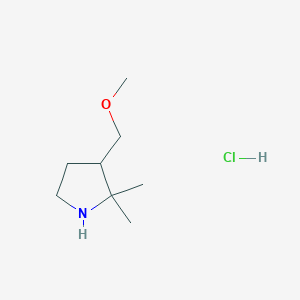

![[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride](/img/structure/B2899907.png)

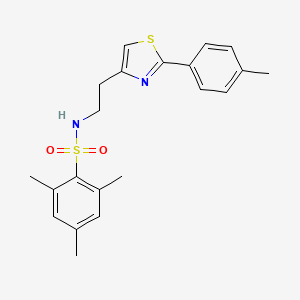

![6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899908.png)

![N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide](/img/structure/B2899914.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2899915.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2899921.png)

![N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2899922.png)